A Technical Guide to 5-Bromo-1-chloro-7-fluoroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 5-Bromo-1-chloro-7-fluoroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The strategic introduction of halogen atoms onto this scaffold provides medicinal chemists with powerful tools to modulate the physicochemical and biological properties of lead compounds. 5-Bromo-1-chloro-7-fluoroisoquinoline is a polysubstituted isoquinoline that holds significant potential as a versatile building block in drug discovery and materials science. This technical guide provides a comprehensive overview of this compound, including its structural features, potential synthetic strategies, predicted reactivity, and prospective applications. While specific experimental data for this exact molecule is limited in the public domain, this guide extrapolates from established principles of organic chemistry and the known reactivity of related halogenated isoquinolines to provide a robust framework for its utilization in research and development.
Introduction: The Significance of Halogenated Isoquinolines
The isoquinoline core is a key pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including antihypertensive and anesthetic properties.[1] The introduction of halogens—in this case, bromine, chlorine, and fluorine—at specific positions on the isoquinoline ring system dramatically influences the molecule's properties:
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Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]
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Metabolic Blocking: Fluorine, in particular, is often used to block sites of oxidative metabolism, thereby enhancing a drug's pharmacokinetic profile.
-
Versatile Synthetic Handles: The bromine and chlorine atoms serve as reactive sites for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[3]
5-Bromo-1-chloro-7-fluoroisoquinoline, with its unique substitution pattern, offers multiple avenues for synthetic diversification, making it a highly attractive intermediate for the synthesis of novel chemical entities.
Molecular Properties and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1522354-13-7 | [4] |
| Molecular Formula | C9H4BrClFN | [4][5] |
| Molecular Weight | 260.49 g/mol | [4] |
| InChIKey | RQOCBFVSBYQBNR-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C1=CN=C(C2=C1C(=CC(=C2)F)Br)Cl | [5] |
Predicted Spectroscopic Data (based on analogous structures):
-
¹H NMR: Aromatic protons would be expected to appear as distinct signals in the downfield region (δ 7.0-8.5 ppm), with coupling patterns influenced by the fluorine, bromine, and chlorine substituents.
-
¹³C NMR: The spectrum would show nine distinct carbon signals, with the chemical shifts of the halogenated carbons being significantly affected by the electronegativity of the attached halogen.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthetic Strategies for 5-Bromo-1-chloro-7-fluoroisoquinoline
While a specific, published synthesis for 5-Bromo-1-chloro-7-fluoroisoquinoline is not available, its synthesis can be envisioned through established methods for constructing polysubstituted isoquinolines. A plausible retrosynthetic analysis suggests a multi-step approach starting from a suitably substituted benzene derivative.
Proposed Retrosynthetic Pathway
Caption: A plausible retrosynthetic analysis for 5-Bromo-1-chloro-7-fluoroisoquinoline.
Hypothetical Step-by-Step Synthesis Protocol
This protocol is a hypothetical pathway based on well-established organic chemistry reactions for the synthesis of isoquinolines.[1][6][7]
Step 1: Synthesis of a Substituted Phenylacetic Acid Derivative
-
Starting Material: A commercially available, appropriately substituted toluene derivative would be the logical starting point.
-
Functionalization: The methyl group would be converted to a carboxylic acid, and the aromatic ring would undergo electrophilic aromatic substitution to introduce the required halogen atoms. The order of these steps would be critical to ensure the correct regiochemistry.
Step 2: Amide Formation
-
The synthesized phenylacetic acid derivative would be reacted with a suitable amine (e.g., formamide) to form the corresponding N-formyl derivative.
Step 3: Cyclization to form the Isoquinolone Core (Bischler-Napieralski or similar reaction)
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The N-formyl derivative would be treated with a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to induce cyclization and form the corresponding dihydroisoquinoline, which would then be oxidized to the isoquinolone.
Step 4: Chlorination to yield 5-Bromo-1-chloro-7-fluoroisoquinoline
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The resulting isoquinolone would be treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to convert the hydroxyl group at the 1-position to a chlorine atom, yielding the final product.
Chemical Reactivity and Potential Applications
The reactivity of 5-Bromo-1-chloro-7-fluoroisoquinoline is dictated by the electronic nature of the isoquinoline core and the presence of three distinct halogen atoms. The chlorine at the 1-position and the bromine at the 5-position are expected to be the most reactive sites for nucleophilic substitution and cross-coupling reactions, respectively.
Key Reaction Pathways
Caption: Potential reaction pathways for the diversification of 5-Bromo-1-chloro-7-fluoroisoquinoline.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[8][9][10][11]
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.
-
Heck Coupling: Reaction with alkenes to form new C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions provide access to a vast chemical space, enabling the synthesis of diverse libraries of compounds for biological screening.
Nucleophilic Aromatic Substitution
The chlorine atom at the C-1 position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the facile introduction of various nucleophiles, such as:
-
Amines: To synthesize aminoisoquinolines, which are common motifs in bioactive molecules.
-
Alcohols/Phenols: To generate alkoxy or aryloxy derivatives.
-
Thiols: To introduce sulfur-containing functionalities.
The differential reactivity of the C-1 chlorine and the C-5 bromine allows for selective and sequential functionalization, providing precise control over the final molecular structure.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 5-Bromo-1-chloro-7-fluoroisoquinoline make it a highly valuable building block in drug discovery programs. Its potential applications span several therapeutic areas. Given that chlorine-containing compounds are prevalent in FDA-approved drugs, this scaffold holds significant promise.[2]
-
Kinase Inhibitors: The isoquinoline scaffold is a common feature in many kinase inhibitors. The ability to diversify the substitution pattern of 5-Bromo-1-chloro-7-fluoroisoquinoline allows for the fine-tuning of binding interactions within the ATP-binding pocket of various kinases.
-
Antiviral and Antimalarial Agents: Chloroquine, a well-known antimalarial drug, features a chloroquinoline core.[12] The unique halogenation pattern of the title compound could be exploited to develop novel analogs with improved efficacy or resistance profiles.
-
Central Nervous System (CNS) Agents: The lipophilicity and polarity of the molecule can be modulated through derivatization, potentially leading to compounds with favorable blood-brain barrier permeability for the treatment of CNS disorders.
Conclusion
5-Bromo-1-chloro-7-fluoroisoquinoline is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. While specific experimental data is currently scarce, this in-depth technical guide provides a solid foundation for its synthetic utility and potential applications based on established chemical principles. The strategic placement of three different halogen atoms offers a rich platform for selective functionalization, enabling the rapid generation of diverse molecular libraries. As the demand for novel and effective therapeutics continues to grow, versatile intermediates like 5-Bromo-1-chloro-7-fluoroisoquinoline will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
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